molecular formula C17H18O5 B153745 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one CAS No. 35241-54-4

1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B153745
CAS RN: 35241-54-4
M. Wt: 302.32 g/mol
InChI Key: VVDZZNWYISOIDK-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one, more commonly known as 4-methoxy-2,6-dihydroxyphenylacetic acid (4-MDA), is a phenolic compound found in various plants, including the bark of Magnolia grandiflora, and is a natural precursor of the hormone melatonin. 4-MDA is a potent antioxidant and has been studied for its potential therapeutic applications, particularly in the areas of cancer and neurological disorders. In

Scientific Research Applications

Anticancer Activity

Calomelanone has been identified as having significant potential in cancer treatment. It exhibits antiproliferative effects by inducing apoptosis in cancer cells. This compound activates caspase-3, -8, and -9 and modulates the expression of Bcl-2 family proteins, which are crucial in the intrinsic pathway of apoptosis .

Anti-inflammatory Properties

Chalcones, including Calomelanone, have been reported to possess anti-inflammatory properties. These compounds can interfere with various inflammatory pathways, potentially making them useful in the treatment of chronic inflammatory diseases .

Antimicrobial Effects

The structural features of Calomelanone allow it to interact with microbial cell membranes and intracellular targets, providing it with antimicrobial capabilities. This makes it a candidate for further research into its use as an antimicrobial agent .

Antioxidant Potential

Calomelanone, like other chalcones, has antioxidant properties due to its phenolic structure. Antioxidants are important in protecting cells from oxidative stress, which is implicated in many diseases, including neurodegenerative disorders .

Food and Beverage Industry Applications

As a primary reference substance with certified chromatographic purity, Calomelanone can be used in the food and beverage industry for quality control and standardization purposes .

Synthetic Chemistry and Drug Discovery

Calomelanone serves as an inspiration for the synthesis of numerous chalcone derivatives. Due to its bioactive properties, it provides a chemical framework that can be modified to enhance potency and reduce toxicity, opening new avenues in drug discovery .

properties

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-4,6-7,9-10,19-20H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDZZNWYISOIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956679
Record name 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

CAS RN

35241-54-4
Record name 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35241-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035241544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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